molecular formula C18H20ClN5O2 B12034274 8-(Benzyl(ME)amino)-7-(3-chloro-2-butenyl)-3-ME-3,7-dihydro-1H-purine-2,6-dione CAS No. 332905-05-2

8-(Benzyl(ME)amino)-7-(3-chloro-2-butenyl)-3-ME-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12034274
CAS No.: 332905-05-2
M. Wt: 373.8 g/mol
InChI Key: UYOVLKROODPSRT-XFXZXTDPSA-N
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Description

8-(Benzyl(ME)amino)-7-(3-chloro-2-butenyl)-3-ME-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its complex structure, which includes a purine core substituted with benzyl, methyl, and chloro-butenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzyl(ME)amino)-7-(3-chloro-2-butenyl)-3-ME-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Purine Core: Starting from a suitable purine precursor, such as xanthine, the core structure is modified through alkylation or acylation reactions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.

    Addition of the Chloro-Butenyl Group: The chloro-butenyl group is typically added through a Michael addition reaction, where the purine core reacts with a chloro-butenyl derivative.

    Methylation: Methyl groups are introduced through methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chloro-butenyl group, converting it to a butyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced butyl derivatives.

    Substitution: Substituted purine compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 8-(Benzyl(ME)amino)-7-(3-chloro-2-butenyl)-3-ME-3,7-dihydro-1H-purine-2,6-dione is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-(Benzyl(ME)amino)-7-(3-chloro-2-butenyl)-3-ME-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8-(Benzylamino)-7-(3-chloro-2-butenyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-(Methylamino)-7-(3-chloro-2-butenyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-(Benzyl(ME)amino)-7-(2-butenyl)-3-ME-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 8-(Benzyl(ME)amino)-7-(3-chloro-2-butenyl)-3-ME-3,7-dihydro-1H-purine-2,6-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable molecule for various research and industrial applications.

Properties

CAS No.

332905-05-2

Molecular Formula

C18H20ClN5O2

Molecular Weight

373.8 g/mol

IUPAC Name

8-[benzyl(methyl)amino]-7-[(Z)-3-chlorobut-2-enyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C18H20ClN5O2/c1-12(19)9-10-24-14-15(23(3)18(26)21-16(14)25)20-17(24)22(2)11-13-7-5-4-6-8-13/h4-9H,10-11H2,1-3H3,(H,21,25,26)/b12-9-

InChI Key

UYOVLKROODPSRT-XFXZXTDPSA-N

Isomeric SMILES

C/C(=C/CN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C)/Cl

Canonical SMILES

CC(=CCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C)Cl

Origin of Product

United States

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